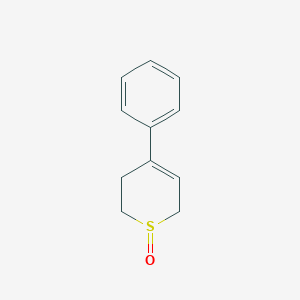
4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one is an organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with a sulfur atom replacing the oxygen atom in the ring. This compound features a phenyl group attached to the thiopyran ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one can be achieved through several methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors. For example, a phenyl-substituted diene can undergo cyclization with a sulfur source under acidic or basic conditions to form the thiopyran ring.
Sulfur Insertion: Another method involves the insertion of sulfur into a pre-formed phenyl-substituted pyran ring. This can be achieved using sulfurizing agents such as sulfur dichloride or elemental sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation, nitration, or sulfonation can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules. Its unique structure can be used to study the reactivity of sulfur-containing heterocycles.
Biology: Potential use as a probe to study biological systems that interact with sulfur-containing compounds.
Medicine: Possible applications in drug discovery and development, particularly for compounds that target sulfur-containing enzymes or pathways.
Industry: Use as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one would depend on its specific application. In general, the sulfur atom in the thiopyran ring can interact with various molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopyran: The parent compound without the phenyl group.
4-Phenyl-1,2,3,6-tetrahydropyridine: A similar compound with a nitrogen atom instead of sulfur.
4-Phenyl-3,6-dihydro-2H-pyran: A similar compound with an oxygen atom instead of sulfur.
Uniqueness
4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one is unique due to the presence of the sulfur atom in the ring, which imparts different chemical properties compared to its oxygen or nitrogen analogs
Propriétés
Numéro CAS |
96354-46-0 |
|---|---|
Formule moléculaire |
C11H12OS |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
4-phenyl-3,6-dihydro-2H-thiopyran 1-oxide |
InChI |
InChI=1S/C11H12OS/c12-13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-6H,7-9H2 |
Clé InChI |
OGWJMGJGAMZHHB-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


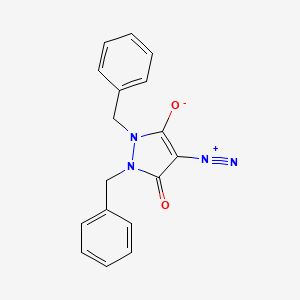
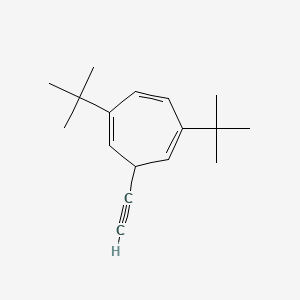
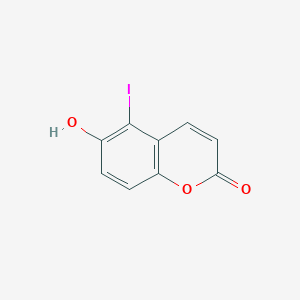
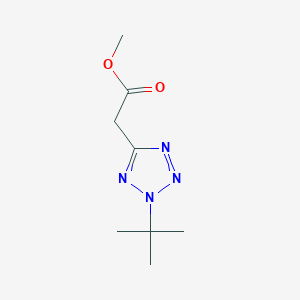
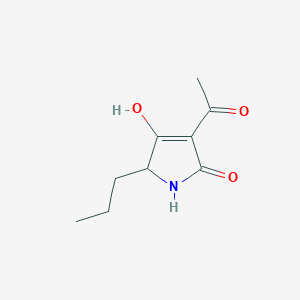

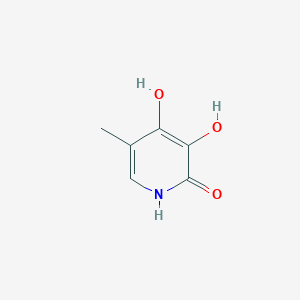
![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)
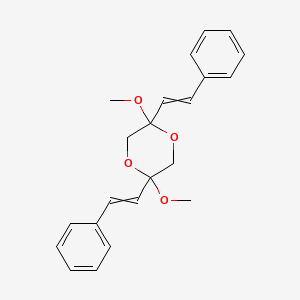
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)
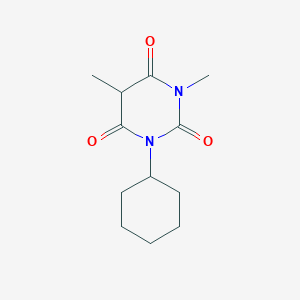

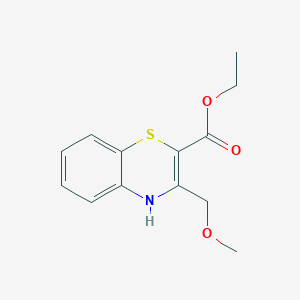
![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
